molecular formula C8H10BrNO5S B113449 6beta-Bromopenicillanic acid 1,1-dioxide CAS No. 75527-87-6

6beta-Bromopenicillanic acid 1,1-dioxide

Cat. No. B113449
CAS RN: 75527-87-6
M. Wt: 312.14 g/mol
InChI Key: PRRXJFSPPODDDK-ALEPSDHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of analogues of 6β-bromopenicillanic acid involves transforming the 3α-carboxyl group into 3α-hydroxymethyl, fluoromethyl, and cyano groups . Another process involves the reaction of 6,6-di-bromopenicillanic acid with diphenyldiazomethane in an organic solvent .


Chemical Reactions Analysis

The catalytic reduction of 6,6-dibromopenicillanic acid 1,1-dioxide has been studied . Also, 6β-bromopenicillanic acid, a powerful inhibitor of β-lactamase I from Bacillus cereus, reacts with a serine residue in the enzyme and is bound, via an ester linkage .

Scientific Research Applications

Beta-Lactamase Inhibition

6beta-Bromopenicillanic acid 1,1-dioxide is recognized for its significant role in inactivating beta-lactamase enzymes. Studies have demonstrated that it acts in a rapid stoichiometric reaction to inhibit these enzymes, which are commonly associated with bacterial resistance to penicillins (Knott-Hunziker et al., 1979). This compound is considered a powerful, irreversible, active-site-directed inhibitor of several beta-lactamases (Pratt & Loosemore, 1978).

Chemical Synthesis and Modification

The compound has been utilized in chemical synthesis processes. For example, its reductive removal has been performed successfully in a Pb/Al bimetal system, demonstrating its utility in chemical modifications (H. Tanaka et al., 1989). Additionally, its conversion into various derivatives through esterification and other chemical reactions has been explored, highlighting its versatility in synthetic chemistry (Zhang Wei, 2006).

Mechanistic Studies

Research has also focused on the mechanistic aspects of how 6beta-Bromopenicillanic acid 1,1-dioxide interacts with beta-lactamase enzymes. It has been shown to react with a serine residue in the enzyme and is bound via an ester linkage, providing insights into the biochemical interactions at play (Orlek et al., 1980). Additionally, the kinetics of its inactivation of beta-lactamase enzymes have been described in detail, furthering our understanding of its inhibitory action (Loosemore et al., 1980).

Pharmacophore Identification

In the context of drug development, 6beta-Bromopenicillanic acid 1,1-dioxide has been involved in studies aiming to identify the pharmacophore of beta-lactamase inhibitors. This involves defining the molecular parameters and the three-dimensional arrangement for effective beta-lactamase inhibitory action (Danelon et al., 1991).

properties

IUPAC Name

(2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO5S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)16(8,14)15/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRXJFSPPODDDK-ALEPSDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)C(C2=O)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)[C@@H](C2=O)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta-Bromopenicillanic acid 1,1-dioxide

CAS RN

75527-87-6
Record name BRL-28712
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075527876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRL-28712
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCZ0SHH2N6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.